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Introduction
Bomedemstat (formerly IMG-7289, now MK-3543) is an investigational, orally available,

irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, also

known as KDM1A, is a critical enzyme in epigenetic regulation, and its dysregulation has been

implicated in the pathogenesis of various myeloproliferative neoplasms (MPNs).[1][2]

Developed by Imago BioSciences, and now under the stewardship of Merck, Bomedemstat is

being evaluated as a potential disease-modifying therapy for conditions such as essential

thrombocythemia (ET), myelofibrosis (MF), and polycythemia vera.[3][4] This technical guide

provides a comprehensive overview of Bomedemstat's chemical structure, physicochemical

properties, mechanism of action, and a summary of key preclinical and clinical findings.

Chemical Structure and Properties
Bomedemstat is a potent and highly specific inhibitor of LSD1.[1] Preclinical studies have

demonstrated a specificity for LSD1 that is over 2,500-fold greater than for the related

monoamine oxidases A and B (MAO-A and MAO-B), which minimizes the potential for off-target

effects.[5]
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Property Value Reference

IUPAC Name

N-[(2S)-5-[[(1R,2S)-2-(4-

fluorophenyl)cyclopropyl]amino

]-1-(4-methylpiperazin-1-yl)-1-

oxopentan-2-yl]-4-(1H-1,2,3-

triazol-1-yl)benzamide

[3]

CAS Number 1990504-34-1 [6]

Molecular Formula C28H34FN7O2 [6]

Molecular Weight 519.6 g/mol [6]

InChI Key
KQKBMHGOHXOHTD-

KKUQBAQOSA-N
[3]

SMILES

CN1CCN(CC1)C(=O)--

INVALID-LINK--

NC(=O)C4=CC=C(C=C4)N5C

=CN=N5

[3]

Mechanism of Action: Epigenetic Modulation
Bomedemstat's therapeutic effect is derived from its irreversible inhibition of LSD1, a flavin-

dependent monoamine oxidase. LSD1 plays a crucial role in gene regulation by demethylating

mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2), which are histone

marks typically associated with active gene transcription.[1] By blocking LSD1, Bomedemstat

leads to an increase in H3K4 methylation, thereby altering gene expression.[1]

Furthermore, LSD1 can also demethylate H3K9, a modification linked to gene repression.[6]

Consequently, inhibition of LSD1 by Bomedemstat also promotes H3K9 methylation, leading to

a decrease in the transcription of tumor-promoting genes.[6] This dual effect on histone

methylation allows for the modulation of gene expression programs that control the proliferation

and differentiation of hematopoietic stem and progenitor cells, which are dysregulated in MPNs.

[1][2]

The interaction between LSD1 and the transcription factor Growth Factor Independence 1B

(GFI1B) is particularly important in megakaryopoiesis. GFI1B recruits LSD1 to stimulate gene
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programs essential for megakaryocyte and platelet development.[7][8] Inhibition of the GFI1B-

LSD1 interaction has been shown to activate myeloid genes while repressing those involved in

megakaryopoiesis, providing a rationale for the use of Bomedemstat in treating MPNs

characterized by excessive platelet production.[7][8]

Bomedemstat's Mechanism of Action
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Bomedemstat's inhibitory effect on the LSD1/GFI1B complex.
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Preclinical Data
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that Bomedemstat is orally bioavailable.[5]

Parameter
Intravenous (3
mg/kg)

Oral (10 mg/kg) Reference

AUC0-t (μM/h) 2.52 2.27 [5]

t1/2 (h) 5.66 4.98 [5]

Intratumoral accumulation of orally administered Bomedemstat has been observed in vivo, with

micromolar concentrations achieved at doses of 7.5 mg/kg and 15 mg/kg.[5]

Pharmacodynamics and Efficacy
In mouse models of MPN, once-daily oral administration of Bomedemstat has been shown to

normalize or improve blood cell counts, reduce spleen volume, restore normal splenic

architecture, and decrease bone marrow fibrosis.[9][10] Importantly, treatment with

Bomedemstat also led to a reduction in the mutant allele burden and improved survival in these

models.[9]

Clinical Data
Bomedemstat has been evaluated in several clinical trials for the treatment of MPNs. The most

significant data comes from the Phase 2 studies in essential thrombocythemia (NCT04254978)

and myelofibrosis (NCT03136185).

Phase 2 Study in Essential Thrombocythemia
(NCT04254978)
This open-label study enrolled patients with ET who were resistant to or intolerant of at least

one standard therapy.[11][12]

Patient Demographics and Baseline Characteristics (as of Feb 3, 2022)[13]
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Characteristic Value

Number of Patients 44

Median Age (years) 68 (range: 42-92)

Mean Platelet Count (x10^9/L) 825 (range: 457-2220)

Mean WBC Count (x10^9/L) 8.9 (range: 3.9-30.6)

Mean Hemoglobin (g/dL) 13.1 (range: 9.4-16.5)

Mutational Status JAK2 (45%), CALR (43%), MPL (5%)

Efficacy Results[13][14]

Endpoint Result

Platelet Count ≤400x10^9/L (in patients treated

≥12 weeks)
91% (31/34)

Median Time to Platelet Response 8.1 weeks

Durable Response (>24 weeks treatment) 83% (20/24)

WBC Count <10x10^9/L (in patients with

baseline ≥10x10^9/L)
89% (8/9)

Reduction in Mutant Allele Frequency (at Week

24)
87% of patients showed a decrease

Safety and Tolerability[13][15]

The most common treatment-emergent adverse events (AEs) were generally mild to moderate

and included dysgeusia (altered taste), fatigue, constipation, arthralgia, and thrombocytopenia.

[13][15] Serious AEs were reported, with a small percentage deemed drug-related.[15]

Phase 2 Study in Myelofibrosis (NCT03136185)
This open-label study evaluated Bomedemstat in patients with advanced MF who were

intolerant, refractory, or resistant to approved therapies.[7][16]
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Patient Demographics and Baseline Characteristics (as of Feb 3, 2022)[7]

Characteristic Value

Number of Patients 89

Median Age (years) 68 (range: 35-88)

Prior Ruxolitinib Treatment 83%

IPSS Risk Category
High (53%), Intermediate-2 (40%), Intermediate-

1 (7%)

Mutational Status JAK2 (69%), CALR (21%), MPL (6%)

Efficacy Results (at 24 weeks)[7][17]

Endpoint Result

Reduction in Total Symptom Score (TSS) (in

patients with baseline ≥20)
72% (18/25)

≥50% Reduction in TSS 24% (6/25)

Reduction in Spleen Volume 64% of evaluable patients

≥20% Reduction in Spleen Volume 28% of evaluable patients

Improvement in Bone Marrow Fibrosis (by 1

grade)
31% of evaluable patients

Reduction in Mutant Allele Frequency Mean reduction of 39% in 48% of patients

Safety and Tolerability[7]

The most common non-hematologic AEs were dysgeusia and diarrhea.[7] Drug-related serious

AEs were reported, including thrombocytopenia.[7] No new safety signals or dose-limiting

toxicities were identified.[7]

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are summaries of key methodologies used in the preclinical and clinical

evaluation of Bomedemstat.

Preclinical In Vivo Efficacy Study in a Mouse Model of
Myeloproliferative Neoplasm
This protocol outlines a general procedure for assessing the efficacy of Bomedemstat in a

mouse model of MPN.
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Preclinical In Vivo Efficacy Study Workflow
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A generalized workflow for a preclinical in vivo efficacy study.
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Animal Model: Utilize a validated mouse model of MPN, such as a JAK2V617F transgenic

model.

Disease Induction: Induce the disease phenotype according to the specific model's protocol.

Group Allocation: Randomly assign mice to treatment (Bomedemstat) and control (vehicle)

groups.

Dosing: Administer Bomedemstat orally once daily at predetermined dose levels. The vehicle

control group receives the same volume of the vehicle solution.

Monitoring: Monitor the health and body weight of the animals daily.

Blood Sampling: Collect peripheral blood at regular intervals for complete blood counts

(CBC) and analysis of mutant allele frequency.

Endpoint: At the end of the study period, euthanize the animals and perform necropsies.

Tissue Analysis: Collect spleen and bone marrow for weight measurement, histopathological

analysis of spleen architecture, and assessment of bone marrow fibrosis (e.g., reticulin

staining).

Data Analysis: Statistically analyze the differences in blood counts, spleen weight, bone

marrow fibrosis, and mutant allele burden between the treatment and control groups.

Western Blot for Histone Methylation
This protocol is used to assess the on-target effect of Bomedemstat by measuring changes in

histone H3K4 methylation.[5][9]

Cell Culture and Treatment: Culture hematopoietic cells (e.g., cell lines or primary cells) and

treat with varying concentrations of Bomedemstat or vehicle control for a specified duration.

Histone Extraction: Isolate nuclei from the cells and extract histones using an acid extraction

method.

Protein Quantification: Determine the protein concentration of the histone extracts using a

suitable assay (e.g., Bradford assay).
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SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-

buffered saline with Tween 20) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

H3K4me1/me2 and total histone H3 (as a loading control).

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and image the blot.

Densitometry: Quantify the band intensities to determine the relative levels of H3K4me1/me2

normalized to total H3.

Clinical Trial Protocol (General Outline for Phase 2
Studies)
The following provides a generalized outline of the protocols for the Phase 2 clinical trials of

Bomedemstat in ET and MF.[12][16]

Study Design: Open-label, multi-center, single-arm studies.

Patient Population: Adults with a confirmed diagnosis of ET or MF who have failed or are

intolerant to at least one prior therapy.

Inclusion/Exclusion Criteria: Specific criteria related to age, disease status, prior treatments,

organ function, and performance status are used to select eligible patients.[12][18]

Treatment: Bomedemstat is administered orally once daily. The dose is individually titrated

based on platelet counts to maintain them within a target range.[9][11]
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Assessments:

Safety: Monitored through the collection of adverse events, physical examinations, vital

signs, and laboratory tests.[12]

Efficacy: Assessed by changes in blood counts, spleen volume (for MF), and patient-

reported outcomes using standardized questionnaires (e.g., MPN-SAF TSS).[7][12]

Pharmacodynamics: Evaluated through serial measurements of mutant allele frequencies

and bone marrow biopsies.[7][11]

Statistical Analysis: Efficacy endpoints are summarized descriptively. Safety data is tabulated

by frequency and severity.

Conclusion
Bomedemstat is a promising, orally available, irreversible inhibitor of LSD1 with a novel

epigenetic mechanism of action. Preclinical studies have demonstrated its ability to modulate

hematopoietic cell proliferation and differentiation, leading to improvements in disease

parameters in mouse models of MPNs. Clinical trials in patients with essential

thrombocythemia and myelofibrosis have shown that Bomedemstat can effectively normalize

blood counts, reduce symptom burden, and, in some cases, improve bone marrow fibrosis, with

a manageable safety profile. The ongoing and planned clinical development of Bomedemstat

will further elucidate its role in the treatment landscape of myeloproliferative neoplasms.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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